molecular formula C16H12Br2N2O2S B2679050 6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine CAS No. 861210-88-0

6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine

Cat. No. B2679050
CAS RN: 861210-88-0
M. Wt: 456.15
InChI Key: HPUXVTVPVRQEHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine is a chemical compound with the molecular formula C16H12Br2N2O2S . It has an average mass of 456.152 Da and a mono-isotopic mass of 453.898621 Da .


Molecular Structure Analysis

The molecular structure of 6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine is determined by its molecular formula, C16H12Br2N2O2S . The molecule contains elements such as carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur. The exact spatial arrangement of these atoms can be determined using techniques like X-ray crystallography, but such information isn’t available in the sources I found.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, etc. Unfortunately, specific physical and chemical properties for 6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine were not found in the sources I found .

Scientific Research Applications

Inhibition of Guanylate Cyclase Activation

  • Application : Methylene blue and related compounds like 6-anilino,5,8-quinolinedione (LY83583) have been found to inhibit the activation of guanylate cyclase. This is significant in studying vascular responses and understanding vasodilation mechanisms.
  • Mechanism : The inhibition occurs due to the generation of oxygen radicals, particularly hydroxyl radicals, by these compounds, affecting vascular smooth muscle relaxation.
  • Reference : (Kontos & Wei, 1993).

Oxidation Studies

  • Application : Research on the oxidation of quinoline derivatives, including 6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine, provides valuable insights for analytical applications.
  • Mechanism : These studies typically focus on the effects of substitution at certain positions of the quinoline molecule and can involve complex reactions with various chemicals.
  • Reference : (Assamoi, Hamon, & Likforman, 1988).

Antileishmanial Activity

  • Application : Derivatives of 8-quinolinamine, which share structural similarities with 6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine, are explored for their antileishmanial activity.
  • Mechanism : Structural requirements, particularly of the terminal piperazine moiety, are critical in determining the efficacy against Leishmania infections.
  • Reference : (Johnson & Werbel, 1983).

Metabolic Activation Studies

  • Application : Studies on the metabolic activation of N-hydroxy metabolites of arylamines and heterocyclic amines, which include compounds structurally related to 6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine, help understand their role in carcinogenicity.
  • Mechanism : These compounds are activated by human liver sulfotransferases, suggesting a role in susceptibility to environmental and dietary carcinogens.
  • Reference : (Chou, Lang, & Kadlubar, 1995).

properties

IUPAC Name

6,8-dibromo-3-(2-methylphenyl)sulfonylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2N2O2S/c1-9-4-2-3-5-13(9)23(21,22)14-7-10-6-11(17)8-12(18)15(10)20-16(14)19/h2-8H,1H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUXVTVPVRQEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C2=CC3=CC(=CC(=C3N=C2N)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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